molecular formula C20H21FN2O2 B11261109 2-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

2-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B11261109
M. Wt: 340.4 g/mol
InChI Key: VRJQOZCAVHPOCP-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a propanoyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the fluorophenyl group, and the acylation to form the final amide. Common synthetic routes may include:

    Formation of Tetrahydroquinoline: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Acylation: The final step involves the acylation of the tetrahydroquinoline derivative with propanoyl chloride to form the amide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
  • 2-(4-Bromophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
  • 2-(4-Methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-(4-FLUOROPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE may impart unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.

Properties

Molecular Formula

C20H21FN2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

InChI

InChI=1S/C20H21FN2O2/c1-2-20(25)23-11-3-4-15-7-10-17(13-18(15)23)22-19(24)12-14-5-8-16(21)9-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,22,24)

InChI Key

VRJQOZCAVHPOCP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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